molecular formula C15H12 B1217907 1-Methylanthracene CAS No. 610-48-0

1-Methylanthracene

Cat. No.: B1217907
CAS No.: 610-48-0
M. Wt: 192.25 g/mol
InChI Key: KZNJSFHJUQDYHE-UHFFFAOYSA-N
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Safety and Hazards

No special measures are required for 1-Methylanthracene . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . After skin contact, generally, the product does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, consult a doctor .

Relevant Papers There are several relevant papers on this compound. For example, a paper titled “Fungal Bioactive Anthraquinones and Analogues” discusses the biological activities of anthraquinones and analogues . Another paper titled “Simple anthracene derivatives: different mechanoluminescence properties tailored only by a thiophene group” discusses the properties of anthracene derivatives . More papers can be found on Semantic Scholar .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylanthracene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones in the Elbs reaction . Another method includes the reduction of anthraquinones using sodium borohydride in an alkaline medium .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of anthracene using methylating agents under controlled conditions. This process ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methylanthracene involves its interaction with cellular components. It can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a basis for its potential anticancer properties . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJSFHJUQDYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=CC=CC=C3C=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074787
Record name 1-Methylanthracene
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-48-0
Record name 1-Methylanthracene
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Record name 1-Methylanthracene
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Record name Anthracene, 1-methyl-
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Record name 1-Methylanthracene
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Record name 1-methylanthracene
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Record name 1-METHYLANTHRACENE
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Synthesis routes and methods

Procedure details

10-(hydroxymethyl)-9-((methylamino)methyl)anthracene (0.800 g, 3.18 mmol) and K2CO3 (0.56 g, 4.05 mmol) were taken up in 15 mL acetonitrile. A solution of 2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate 3 (1.00 g, 3.44 mmol) in 5 mL acetonitrile was added and the mixture was refluxed under nitrogen for 24 h. The mixture was filtered hot on a sintered-glass frit and upon cooling, a yellow solid precipitated. The resulting solid was triturated with acetonitrile/water (4:1, v/v), filtered on a sintered-glass frit and vacuum dried to yield 11 as a bright yellow solid (0.632 g, 51.6% yield): 1H NMR (300.13 MHz, CD3OD) δ2.58 (s, 3H), 4.58 (s, 2H), 5.22 (s, 2H), 5.61 (s, 2H), 7.62 (m, 6H), 7.80 (m, 2H), 8.18 (m, 2H), 8.58 (m, 2H); 13C-{1H} NMR (75.4 MHz, CD3OD) δ136.9, 136.2, 135.9, 132.9, 132.7, 131.4, 129.9, 128.3, 127.1, 126.8, 126.5, 124.9, 124.1, 63.8, 57.1, 50.9, 40.7.
Name
10-(hydroxymethyl)-9-((methylamino)methyl)anthracene
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Yield
51.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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